H-DL-Pyr-DL-Lys-DL-Trp-DL-Ala-DL-Pro-OH
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Overview
Description
BPP 5a, also known as bradykinin potentiating peptide 5a, is a proline-rich oligopeptide derived from the venom of the Bothrops jararaca snake. This peptide is known for its ability to inhibit the angiotensin I-converting enzyme (ACE), which plays a crucial role in regulating blood pressure. BPP 5a has been studied extensively for its potent and long-lasting antihypertensive effects, making it a significant compound in cardiovascular research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BPP 5a involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of BPP 5a follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the synthesized peptide .
Chemical Reactions Analysis
Types of Reactions
BPP 5a undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds, which can affect its biological activity.
Reduction: Reduction reactions can break disulfide bonds, altering the peptide’s structure and function.
Substitution: Amino acid residues in BPP 5a can be substituted to create analogs with different properties.
Common Reagents and Conditions
Common reagents used in the reactions involving BPP 5a include:
Oxidizing agents: Hydrogen peroxide (H₂O₂) and iodine (I₂).
Reducing agents: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Various amino acid derivatives and coupling agents.
Major Products Formed
The major products formed from these reactions include oxidized and reduced forms of BPP 5a, as well as various analogs with modified amino acid sequences .
Scientific Research Applications
BPP 5a has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in modulating biological pathways, particularly those involving the kallikrein-kinin system.
Medicine: Explored for its potential therapeutic effects in treating hypertension and other cardiovascular diseases.
Industry: Utilized in the development of new pharmaceuticals and as a tool for studying enzyme inhibition
Mechanism of Action
BPP 5a exerts its effects primarily by inhibiting the angiotensin I-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. As a result, blood vessels remain dilated, leading to a reduction in blood pressure. Additionally, BPP 5a enhances the effects of bradykinin, a peptide that promotes vasodilation and increases vascular permeability .
Comparison with Similar Compounds
BPP 5a is part of a larger family of bradykinin potentiating peptides (BPPs), which share similar structures and functions. Some of the similar compounds include:
BPP 7a: Another peptide from the same family with similar ACE inhibitory properties.
BPP 10c: Known for its potent antihypertensive effects.
BPP 11e: Exhibits strong ACE inhibition and vasodilatory effects.
BPP 12b: Studied for its cardiovascular effects.
BPP 13a: Another member of the BPP family with notable biological activity.
BPP 5a stands out due to its specific amino acid sequence and its potent, long-lasting antihypertensive effects. Its unique structure allows it to interact effectively with ACE, making it a valuable compound in cardiovascular research .
Properties
IUPAC Name |
1-[2-[[2-[[6-amino-2-[(5-oxopyrrolidine-2-carbonyl)amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H41N7O7/c1-17(29(42)37-14-6-10-24(37)30(43)44)33-28(41)23(15-18-16-32-20-8-3-2-7-19(18)20)36-26(39)21(9-4-5-13-31)35-27(40)22-11-12-25(38)34-22/h2-3,7-8,16-17,21-24,32H,4-6,9-15,31H2,1H3,(H,33,41)(H,34,38)(H,35,40)(H,36,39)(H,43,44) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NINBLKUXZROFMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCCN)NC(=O)C4CCC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H41N7O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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